

Mass Spectrometry Analysis of 2-Ethynylthiane: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethynylthiane**

Cat. No.: **B008549**

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Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of **2-Ethynylthiane**. In the absence of direct, published experimental data for this specific compound, this document outlines a robust analytical approach based on established principles of mass spectrometry and the known fragmentation patterns of related sulfur-containing heterocyclic and ethynyl compounds. This guide offers predicted fragmentation pathways, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and expected quantitative data to serve as a foundational resource for researchers initiating work with **2-Ethynylthiane**.

Introduction to Mass Spectrometry in Small Molecule Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. The process involves ionizing a sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, enabling structural elucidation. For novel or uncharacterized compounds such as **2-Ethynylthiane**, mass spectrometry is an indispensable tool for confirming molecular identity and purity.

Common ionization techniques for small molecules include Electron Ionization (EI), which uses a high-energy electron beam to induce fragmentation, and softer ionization methods like Electrospray Ionization (ESI) when preserving the molecular ion is critical.

Predicted Mass Spectral Data for **2-Ethynylthiane**

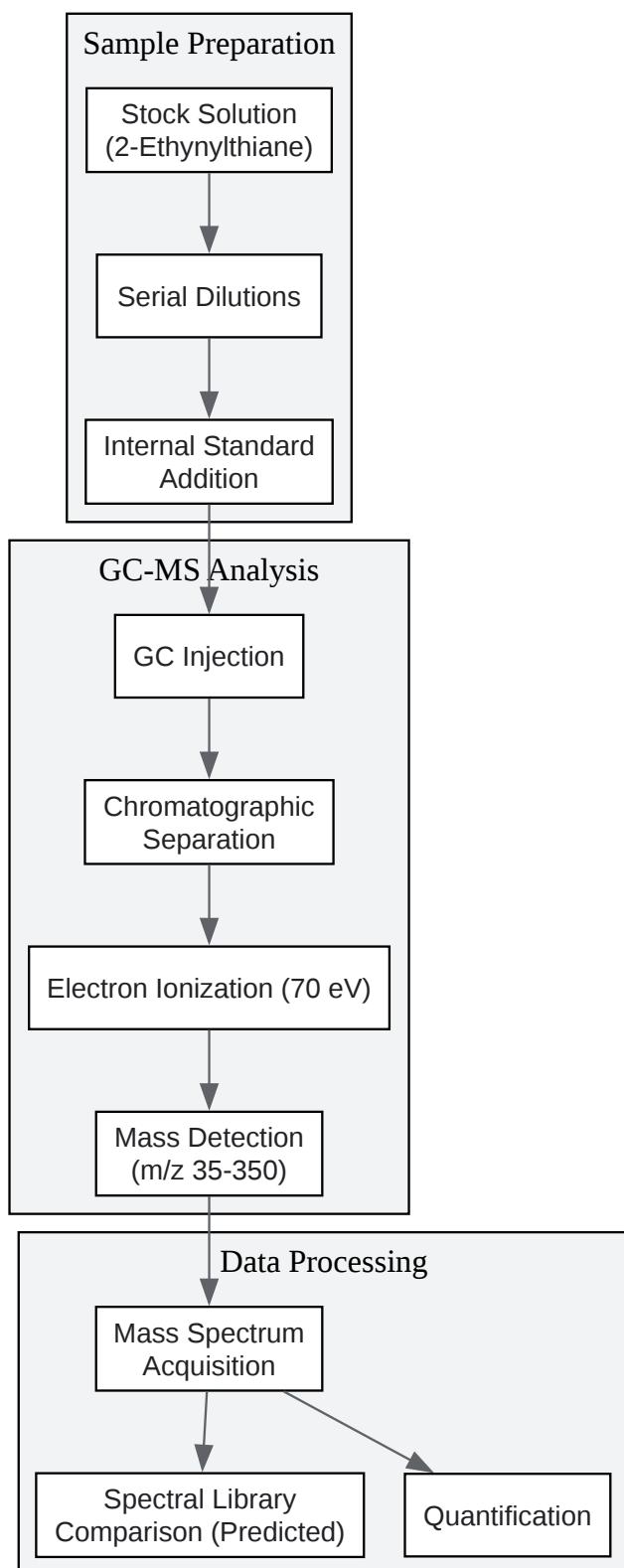
The quantitative data presented below is predicted based on the molecular structure of **2-Ethynylthiane** ($C_7H_{10}S$) and general principles of mass spectral fragmentation. The molecular weight of **2-Ethynylthiane** is calculated to be 126.22 g/mol .

Predicted Fragment Ion	Structure	Predicted m/z	Relative Abundance (Predicted)	Notes
Molecular Ion $[M]^+$	$[C_7H_{10}S]^+$	126	Moderate to High	The primary ion representing the intact molecule.
$[M+1]^+$	127	Moderate	Due to the natural abundance of ^{13}C .	
$[M+2]^+$	128	Low to Moderate	A key indicator of a sulfur-containing compound due to the presence of the ^{34}S isotope. [1]	
$[M-H]^+$	$[C_7H_9S]^+$	125	Moderate	Loss of a hydrogen radical, a common fragmentation event.
$[M-C_2H]^+$	$[C_5H_9S]^+$	101	Moderate to High	Loss of the ethynyl radical, representing cleavage of the C-C bond adjacent to the ring.
$[M-C_2H_2]^+$	$[C_5H_8S]^+$	100	Moderate	Loss of a neutral acetylene molecule.

$[C_5H_9]^+$	69	Moderate	Fragmentation of the thiane ring.
$[C_4H_7]^+$	55	Moderate	Further fragmentation of the thiane ring.
$[C_2H_2S]^+$	58	Low	A fragment containing the sulfur atom and the ethynyl group.

Predicted Fragmentation Pathway

The fragmentation of **2-Ethynylthiane** under electron ionization is anticipated to be initiated by the removal of an electron from the sulfur atom, which has a lone pair of electrons. This would be followed by cleavage of the bonds adjacent to the sulfur, as well as fragmentation of the ethynyl substituent and the thiane ring.

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References

- 1. [whitman.edu](http://www.whitman.edu) [whitman.edu]
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